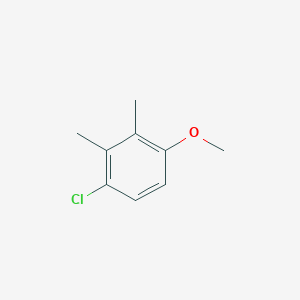![molecular formula C19H14F3NO4 B7988999 2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one CAS No. 1951441-99-8](/img/structure/B7988999.png)
2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one
Overview
Description
2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one typically involves the reaction of 2-trifluoroacetylchromone with morpholine. One common method includes the following steps:
Starting Materials: 2-trifluoroacetylchromone and morpholine.
Reaction Conditions: The reaction is usually carried out in a solvent such as toluene, under reflux conditions for several hours.
Procedure: The 2-trifluoroacetylchromone is dissolved in toluene, and morpholine is added to the solution. The mixture is then heated under reflux for 12 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and disposing of chemical reagents.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Addition: The morpholine group can participate in nucleophilic addition reactions.
Electrophilic Substitution: The chromone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include amines and alcohols. The reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Nucleophilic Addition: The major products are typically morpholino-substituted derivatives.
Electrophilic Substitution: The products depend on the specific electrophile used but generally include substituted chromones.
Scientific Research Applications
2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one involves its interaction with biological molecules. The morpholine group can form hydrogen bonds with proteins, potentially inhibiting their function. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The chromone ring can interact with various enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-2-trifluoromethylchroman-4-one: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
2-Morpholino-2-trifluoromethylchromones: These compounds share the morpholine and trifluoromethyl groups but differ in their specific substitutions on the chromone ring.
Uniqueness
2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one is unique due to the presence of both morpholine and trifluoroacetyl groups, which confer distinct chemical properties. The trifluoroacetyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-morpholin-4-yl-3-(2,2,2-trifluoroacetyl)benzo[h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)17(25)14-15(24)13-6-5-11-3-1-2-4-12(11)16(13)27-18(14)23-7-9-26-10-8-23/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOGEJHNCDMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144837 | |
| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-(4-morpholinyl)-3-(2,2,2-trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-99-8 | |
| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-(4-morpholinyl)-3-(2,2,2-trifluoroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-(4-morpholinyl)-3-(2,2,2-trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988917.png)

![7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B7988937.png)


![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988962.png)
![9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988964.png)
![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/structure/B7988979.png)



![1-Methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]benzimidazol-4-ol](/img/structure/B7988994.png)


